Cas no 938032-41-8 (5-(3-bromophenyl)-1,3-dimethyl-6-(2-methylphenyl)amino-1H,2H,3H,4H-furo2,3-dpyrimidine-2,4-dione)
5-(3-bromophenyl)-1,3-dimethyl-6-(2-methylphenyl)amino-1H,2H,3H,4H-furo2,3-dpyrimidine-2,4-dione Chemical and Physical Properties
Names and Identifiers
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- 5-(3-bromophenyl)-1,3-dimethyl-6-(2-methylphenyl)amino-1H,2H,3H,4H-furo2,3-dpyrimidine-2,4-dione
- 5-(3-bromophenyl)-1,3-dimethyl-6-(o-tolylamino)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione
- AKOS001946966
- 5-(3-bromophenyl)-1,3-dimethyl-6-(2-methylanilino)furo[2,3-d]pyrimidine-2,4-dione
- F3248-2093
- 938032-41-8
- Furo[2,3-d]pyrimidine-2,4(1H,3H)-dione, 5-(3-bromophenyl)-1,3-dimethyl-6-[(2-methylphenyl)amino]-
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- Inchi: 1S/C21H18BrN3O3/c1-12-7-4-5-10-15(12)23-18-16(13-8-6-9-14(22)11-13)17-19(26)24(2)21(27)25(3)20(17)28-18/h4-11,23H,1-3H3
- InChI Key: RSIWYZFKOOXXDM-UHFFFAOYSA-N
- SMILES: C1(=O)N(C)C(=O)C2C(C3=CC=CC(Br)=C3)=C(NC3=CC=CC=C3C)OC=2N1C
Computed Properties
- Exact Mass: 439.05315g/mol
- Monoisotopic Mass: 439.05315g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 28
- Rotatable Bond Count: 3
- Complexity: 618
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.8
- Topological Polar Surface Area: 65.8Ų
5-(3-bromophenyl)-1,3-dimethyl-6-(2-methylphenyl)amino-1H,2H,3H,4H-furo2,3-dpyrimidine-2,4-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3248-2093-2μmol |
5-(3-bromophenyl)-1,3-dimethyl-6-[(2-methylphenyl)amino]-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione |
938032-41-8 | 90%+ | 2μl |
$57.0 | 2023-04-26 | |
| Life Chemicals | F3248-2093-5μmol |
5-(3-bromophenyl)-1,3-dimethyl-6-[(2-methylphenyl)amino]-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione |
938032-41-8 | 90%+ | 5μl |
$63.0 | 2023-04-26 | |
| Life Chemicals | F3248-2093-10μmol |
5-(3-bromophenyl)-1,3-dimethyl-6-[(2-methylphenyl)amino]-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione |
938032-41-8 | 90%+ | 10μl |
$69.0 | 2023-04-26 | |
| Life Chemicals | F3248-2093-1mg |
5-(3-bromophenyl)-1,3-dimethyl-6-[(2-methylphenyl)amino]-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione |
938032-41-8 | 90%+ | 1mg |
$54.0 | 2023-04-26 | |
| Life Chemicals | F3248-2093-2mg |
5-(3-bromophenyl)-1,3-dimethyl-6-[(2-methylphenyl)amino]-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione |
938032-41-8 | 90%+ | 2mg |
$59.0 | 2023-04-26 | |
| Life Chemicals | F3248-2093-3mg |
5-(3-bromophenyl)-1,3-dimethyl-6-[(2-methylphenyl)amino]-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione |
938032-41-8 | 90%+ | 3mg |
$63.0 | 2023-04-26 | |
| Life Chemicals | F3248-2093-4mg |
5-(3-bromophenyl)-1,3-dimethyl-6-[(2-methylphenyl)amino]-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione |
938032-41-8 | 90%+ | 4mg |
$66.0 | 2023-04-26 | |
| Life Chemicals | F3248-2093-5mg |
5-(3-bromophenyl)-1,3-dimethyl-6-[(2-methylphenyl)amino]-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione |
938032-41-8 | 90%+ | 5mg |
$69.0 | 2023-04-26 | |
| Life Chemicals | F3248-2093-10mg |
5-(3-bromophenyl)-1,3-dimethyl-6-[(2-methylphenyl)amino]-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione |
938032-41-8 | 90%+ | 10mg |
$79.0 | 2023-04-26 |
5-(3-bromophenyl)-1,3-dimethyl-6-(2-methylphenyl)amino-1H,2H,3H,4H-furo2,3-dpyrimidine-2,4-dione Related Literature
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
Additional information on 5-(3-bromophenyl)-1,3-dimethyl-6-(2-methylphenyl)amino-1H,2H,3H,4H-furo2,3-dpyrimidine-2,4-dione
Introduction to 5-(3-bromophenyl)-1,3-dimethyl-6-(2-methylphenyl)amino-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione (CAS No. 938032-41-8)
5-(3-bromophenyl)-1,3-dimethyl-6-(2-methylphenyl)amino-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione (CAS No. 938032-41-8) is a structurally complex heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its potential biological activities. This compound belongs to the pyrimidine class of molecules, which are well-known for their diverse pharmacological properties and roles in various therapeutic applications. The presence of multiple substituents such as 3-bromophenyl, 1,3-dimethyl, and 2-methylphenyl amino groups enhances its structural complexity and may contribute to its unique interaction with biological targets.
The synthesis and characterization of this compound have been a subject of interest for researchers aiming to develop novel pharmacological agents. The furo[2,3-d]pyrimidine core is a fused heterocyclic system that combines the functionalities of both furan and pyrimidine rings. This structural motif is known to exhibit a range of biological activities, including antiviral, anticancer, and anti-inflammatory properties. The specific arrangement of substituents in 5-(3-bromophenyl)-1,3-dimethyl-6-(2-methylphenyl)amino-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione suggests that it may interact with multiple biological pathways simultaneously.
Recent advancements in drug discovery have emphasized the importance of structure-activity relationships (SARs) in designing molecules with enhanced efficacy and reduced side effects. The bromine atom at the 3-position of the phenyl ring in this compound is particularly noteworthy as brominated aromatic compounds often exhibit improved bioavailability and metabolic stability. Additionally, the dimethyl substitution at the 1 and 3 positions of the pyrimidine ring may influence the electronic properties of the molecule, thereby affecting its binding affinity to biological targets.
The amine group at the 6-position linked to a 2-methylphenyl moiety introduces another layer of complexity to the molecule's interactions with biological systems. Amines are known to participate in hydrogen bonding and ionic interactions with various biomolecules, which can be crucial for drug-receptor binding. The presence of both methyl groups and a phenyl ring at this position suggests that this compound may exhibit multiple modes of interaction with its target proteins or enzymes.
One of the most compelling aspects of this compound is its potential application in oncology research. Pyrimidine derivatives have been extensively studied for their ability to inhibit kinases and other enzymes involved in cancer cell proliferation. The unique structural features of 5-(3-bromophenyl)-1,3-dimethyl-6-(2-methylphenyl)amino-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione make it a promising candidate for further investigation as an inhibitor of specific cancer-related pathways. Preliminary computational studies have suggested that this molecule may disrupt key signaling cascades involved in tumor growth and metastasis.
In addition to its potential anticancer activity,5-(3-bromophenyl)-1,3-dimethyl-6-(2-methylphenyl)amino-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione has also shown promise in other therapeutic areas. For instance,furo[2,3-d]pyrimidine derivatives have been reported to possess antiviral properties due to their ability to interfere with viral replication cycles. The specific substitutions present in this compound may enhance its binding affinity to viral proteases or polymerases, thereby inhibiting viral replication effectively.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce the various substituents into the core heterocyclic framework. The use of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy has been crucial for characterizing the structure and purity of the final product.
Once synthesized,5-(3-bromophenyl)-1,3-dimethyl-6-(2-methylphenyl)amino-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4 -dione undergoes rigorous testing in vitro to assess its biological activity. Cell-based assays are performed to evaluate its effects on cancer cell lines, while enzyme inhibition studies help determine its interaction with specific enzymes relevant to disease pathways。 The compound's ability to modulate protein-protein interactions or alter gene expression profiles is also explored through advanced biophysical techniques such as surface plasmon resonance (SPR)。
The development of novel drug candidates like 5-(3-bromophenyl)-1, 0, -dimethyI -6( -methylphenyI )amino-l H, Z H, S H, 4 H -furo [Z, Z d ) py r im id ine -Z, Z -dione (CAS No。93803Z -41-Z) represents a significant step forward in pharmaceutical innovation。 By leveraging cutting-edge synthetic methodologies and integrating computational modeling with experimental validation, researchers can accelerate the discovery process for new therapeutics。 The continued exploration of this compound's pharmacological profile holds promise for advancing treatments against various diseases, including cancer、 infectious diseases、 and inflammatory disorders。
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